(Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-2-yl)acetimidamide
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Overview
Description
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide is a chemical compound that belongs to the class of imidazoles This compound is known for its unique chemical structure, which includes a dimethylamino group, a hydroxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide typically involves the reaction of dimethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazole ring. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide
- (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide
- (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-5-yl)acetimidamide
Uniqueness
What sets (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(dimethylamino)-N'-hydroxy-2-pyridin-2-ylethanimidamide |
InChI |
InChI=1S/C9H14N4O/c1-13(2)8(9(10)12-14)7-5-3-4-6-11-7/h3-6,8,14H,1-2H3,(H2,10,12) |
InChI Key |
RNIJRWOEQINDAH-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C(C1=CC=CC=N1)/C(=N/O)/N |
Canonical SMILES |
CN(C)C(C1=CC=CC=N1)C(=NO)N |
Origin of Product |
United States |
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